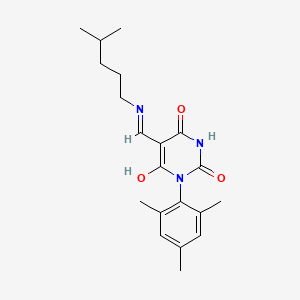
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as hydroxy, methyl, and trimethylphenyl groups are introduced through various organic reactions like alkylation, acylation, and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imine group may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing cellular processes at the transcriptional or translational level.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-phenylpyrimidine-2,4-dione: Similar structure but lacks the trimethylphenyl group.
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4-dimethylphenyl)pyrimidine-2,4-dione: Similar structure with fewer methyl groups on the phenyl ring.
Uniqueness
The unique combination of substituents in 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione may confer specific properties such as increased lipophilicity, altered electronic distribution, and enhanced biological activity compared to similar compounds.
Propiedades
IUPAC Name |
6-hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-12(2)7-6-8-21-11-16-18(24)22-20(26)23(19(16)25)17-14(4)9-13(3)10-15(17)5/h9-12,25H,6-8H2,1-5H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDFYAGUQIARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=NCCCC(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4949999.png)
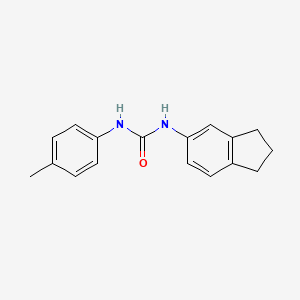
![2-(1,3-benzodioxol-5-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B4950019.png)
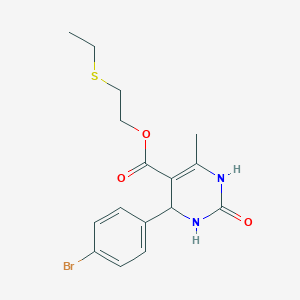
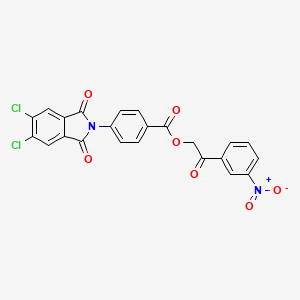
![3-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4950050.png)
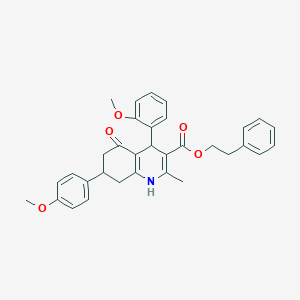
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4950060.png)
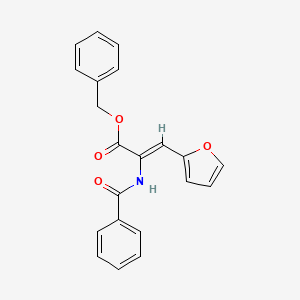
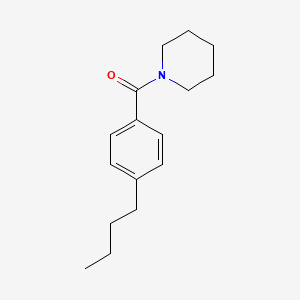
![4-[4-(4-nitrophenoxy)butyl]morpholine](/img/structure/B4950076.png)
![4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B4950082.png)
![2-[(4-quinazolinylthio)methyl]-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4950094.png)
![4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4950100.png)
